Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclo[3.3.1]nonane framework, which is fused with a cyclobutane ring. The presence of the tert-butyl ester group and the azaspiro moiety adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclo[3.3.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the azaspiro and tert-butyl ester functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: While not widely used industrially, it may have applications in the development of specialized materials or as a precursor for other chemical products
Wirkmechanismus
The mechanism by which tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C16H25NO3 |
---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
tert-butyl 3'-oxospiro[9-azabicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17-11-5-4-6-12(17)8-16(7-11)9-13(18)10-16/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
UWKWCKMNYROCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.